molecular formula C15H15BrN2O4S B505871 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 431977-21-8

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Katalognummer B505871
CAS-Nummer: 431977-21-8
Molekulargewicht: 399.3g/mol
InChI-Schlüssel: AQTNWGKJYCPJRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2009 and has since been investigated for its anti-cancer properties.

Wirkmechanismus

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide acts as a selective inhibitor of c-Met, which is a receptor tyrosine kinase that plays a key role in the regulation of cell growth, survival, and migration. By inhibiting the activity of c-Met, this compound prevents the activation of downstream signaling pathways that are involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-tumor activity in vitro and in vivo, particularly in the treatment of metastatic melanoma. It has also been shown to inhibit the growth and migration of other cancer cell lines, such as lung cancer and breast cancer. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its specificity for c-Met, which allows for targeted inhibition of the protein kinase. However, one limitation is that it may not be effective in all types of cancer, as c-Met activation is not a universal feature of all cancer cells.

Zukünftige Richtungen

There are several potential future directions for research involving 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the investigation of this compound in the treatment of other diseases, such as idiopathic pulmonary fibrosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in personalized medicine.

Synthesemethoden

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with sodium hydride, followed by the reaction of the resulting intermediate with 4-aminobenzenesulfonamide. The final step involves the acetylation of the resulting product with acetic anhydride. The overall yield of the synthesis is approximately 60%.

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its anti-cancer properties, particularly in the treatment of metastatic melanoma. It has been shown to inhibit the activity of the protein kinase c-Met, which is involved in the growth and metastasis of cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its potential in treating other diseases, such as rheumatoid arthritis and idiopathic pulmonary fibrosis.

Eigenschaften

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-10-2-7-14(13(16)8-10)22-9-15(19)18-11-3-5-12(6-4-11)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTNWGKJYCPJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.